3-Phenylimidazo[1,5-a]pyrazin-1-ol
Description
Overview of Fused Nitrogen Heterocycles in Contemporary Chemical Biology
Fused nitrogen heterocycles are complex molecular architectures where at least two rings, one of which contains a nitrogen atom, share a pair of atoms. These structures are of immense interest in contemporary chemical biology due to their prevalence in a vast array of biologically active molecules, including many approved pharmaceuticals. nih.gov The unique three-dimensional shapes and electronic properties conferred by these fused ring systems allow them to interact with a high degree of specificity with biological targets such as enzymes and receptors. ingentaconnect.comnih.gov
The inherent structural diversity found in nitrogen-containing heterocycles provides a rich scaffold for the development of new drugs. nih.gov Researchers are continually exploring new synthetic methodologies to create novel fused heterocyclic systems, aiming to expand the available chemical space for drug discovery programs. ingentaconnect.comresearchgate.net The ultimate goal is to identify compounds with potent and selective biological activities that can be developed into the next generation of therapeutic agents. nih.gov
The Imidazo[1,5-a]pyrazine (B1201761) Scaffold in Modern Medicinal Chemistry and Drug Discovery Research
The imidazo[1,5-a]pyrazine scaffold is a prominent member of the fused nitrogen heterocycle family and has garnered significant attention in modern medicinal chemistry. This bicyclic system, composed of an imidazole (B134444) ring fused to a pyrazine (B50134) ring, serves as a versatile template for the design of potent and selective modulators of various biological targets. Its rigid structure and the specific arrangement of nitrogen atoms allow for diverse chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties.
Numerous studies have highlighted the potential of imidazo[1,5-a]pyrazine derivatives in targeting a range of diseases. For instance, compounds incorporating this scaffold have been investigated as inhibitors of activated CDC42 kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in cancer progression. nih.gov The ability to achieve oral bioavailability with these inhibitors underscores the favorable pharmacokinetic properties that can be engineered into this scaffold. nih.gov
Furthermore, the related imidazo[1,2-a]pyrazine (B1224502) scaffold has been the subject of extensive research, leading to the discovery of potent modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which are being explored for the treatment of neurological disorders such as epilepsy. nih.gov The exploration of these related scaffolds provides a strong impetus for the continued investigation of the broader imidazo[1,5-a]pyrazine chemical space.
Rationale for Investigating 3-Phenylimidazo[1,5-a]pyrazin-1-ol and its Analogs in Academic Research
The investigation of this compound in an academic research setting is predicated on the established biological significance of the imidazo[1,5-a]pyrazine core. The specific substitution pattern of this compound, featuring a phenyl group at the 3-position and a hydroxyl group at the 1-position, presents a unique chemical entity with the potential for novel biological activities.
The rationale for its study can be broken down as follows:
Structural Novelty: The combination of the imidazo[1,5-a]pyrazine core with the specific phenyl and hydroxyl substituents offers a novel structure that may interact with biological targets in a previously unobserved manner.
Building on Precedent: Given that other derivatives of the imidazo[1,5-a]pyrazine scaffold have shown promise as kinase inhibitors and receptor modulators, it is logical to explore how the modifications in this compound influence its biological profile. nih.gov
Probing Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this compound and its analogs are crucial for building a comprehensive understanding of the structure-activity relationships of the imidazo[1,5-a]pyrazine class. This knowledge is vital for the rational design of future drug candidates.
Tool for Chemical Biology: Even if this compound itself does not prove to be a drug candidate, it can serve as a valuable tool compound for probing the function of specific biological pathways or for validating new drug targets.
While specific research findings on the biological activity of this compound are not extensively reported in publicly available literature, its structural features, in the context of the broader family of imidazo[1,5-a]pyrazines, provide a compelling case for its continued investigation.
Below is a summary of key data related to the imidazo[1,5-a]pyrazine scaffold and the specific compound .
Table 1: Chemical and Research Data for this compound and Related Scaffolds
| Feature | Description |
| Compound Name | This compound |
| Molecular Formula | C12H9N3O |
| CAS Number | 793693-38-6 |
| Core Scaffold | Imidazo[1,5-a]pyrazine |
| Key Functional Groups | Phenyl, Hydroxyl |
| Known Research Areas for Scaffold | Kinase Inhibition (e.g., ACK1) nih.gov, AMPA Receptor Modulation (related scaffolds) nih.gov |
| Rationale for Investigation | Structural novelty, exploration of SAR, potential for novel biological activity based on the privileged scaffold. |
Structure
3D Structure
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-phenylimidazo[1,5-a]pyrazin-1-ol |
InChI |
InChI=1S/C12H9N3O/c16-12-10-8-13-6-7-15(10)11(14-12)9-4-2-1-3-5-9/h1-8,16H |
InChI Key |
YPHLIGIVYATIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CN=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylimidazo 1,5 a Pyrazin 1 Ol and Structural Analogs
Historical and Pioneering Synthetic Routes to the Imidazo[1,5-a]pyrazine (B1201761) System
The foundational synthesis of the imidazo[1,5-a]pyrazine ring system was established in the early 1970s. acs.org A key pioneering approach involved the reaction of 2-(aminomethyl)pyrazine with ethyl orthoformate to yield an intermediate that, upon treatment with phosphorus oxychloride, underwent cyclization. Subsequent reaction with sodium hydrosulfide (B80085) and hydrogen peroxide afforded the unsubstituted imidazo[1,5-a]pyrazine. acs.org This early work laid the groundwork for accessing the core scaffold.
Classical methods for related fused imidazole (B134444) systems, such as imidazo[1,5-a]pyridines, often involved a two-step process of addition and cyclization. semanticscholar.org These routes typically utilized 2-pyridylalkylamines reacted with acyl chlorides or organic acid derivatives. semanticscholar.org By analogy, early strategies for the imidazo[1,a]pyrazine system relied on the cyclization of appropriately substituted pyrazine (B50134) precursors. A significant method involved the convenient preparation from the reaction of phenyl(pyridin-2-yl)methanone with aldehydes in the presence of ammonium (B1175870) acetate (B1210297), which plays a decisive role in the chemoselectivity of the reaction. acs.org
Contemporary Approaches for Imidazo[1,5-a]pyrazine Synthesis
Modern organic synthesis has introduced a variety of sophisticated and efficient methods for constructing the imidazo[1,5-a]pyrazine core, emphasizing atom economy, milder reaction conditions, and the ability to generate molecular diversity.
One-Pot and Multicomponent Cyclization Strategies
One-pot and multicomponent reactions (MCRs) have become powerful tools in heterocyclic chemistry for their efficiency and convergence. mdpi.com These strategies allow for the assembly of complex molecules like imidazo[1,5-a]pyrazines from simple starting materials in a single synthetic operation.
An iron-catalyzed C-H amination reaction provides an efficient route to construct various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines. organic-chemistry.org This method can be conducted in a green solvent like anisole, with water as the only byproduct, highlighting its environmental advantages. organic-chemistry.org Similarly, efficient three-component coupling reactions, while demonstrated for the analogous imidazo[1,5-a]pyridinium ions, showcase the potential of MCRs in this area. organic-chemistry.org These reactions combine components like an aldehyde, an amine, and a third reactant to rapidly build the heterocyclic core. organic-chemistry.org
For the related imidazo[1,5-a]pyridine (B1214698) system, a one-pot synthesis from carboxylic acids and 2-methylaminopyridines using propane (B168953) phosphoric acid anhydride (B1165640) (T3P) as a cyclizing agent has been reported, a strategy that could be adapted for pyrazine analogs. researchgate.net The Groebke–Blackburn–Bienaymé reaction (GBBR), a well-known isocyanide-based MCR, is a primary method for synthesizing related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) scaffolds, demonstrating the power of MCRs in accessing diverse N-fused imidazoles. mdpi.comresearchgate.net
Metal-Catalyzed and Transition-Metal-Free Coupling Reactions
Both metal-catalyzed and metal-free coupling reactions have been instrumental in the synthesis of imidazo[1,5-a]pyrazine and its structural relatives.
Metal-Catalyzed Reactions: Various transition metals, including copper, iron, and rhodium, have been employed to catalyze the formation of the imidazo[1,5-a]pyrazine core.
Iron: An iron-catalyzed C-H amination serves as an efficient and environmentally friendly method for constructing the imidazo[1,5-a]pyrazine system. organic-chemistry.org
Copper: Copper catalysis is widely used for synthesizing related imidazo-fused heterocycles. For instance, a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes with alkylamines provides rapid access to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Another approach involves a copper/iodine co-catalyzed decarboxylative cyclization. organic-chemistry.org
Rhodium: Rhodium(II)-catalyzed N-H insertion and cyclization processes have been developed for the one-pot synthesis of imidazo[1,5-a]pyridines, representing a potent strategy for forming the fused imidazole ring. researchgate.net
Transition-Metal-Free Reactions: In an effort to develop more sustainable and cost-effective syntheses, several transition-metal-free methods have been established.
A denitrogenative transannulation of pyridotriazoles with nitriles using boron trifluoride etherate (BF₃·Et₂O) as a catalyst provides a metal-free route to imidazo[1,5-a]pyridines. organic-chemistry.org
The C–H functionalization of imidazo[1,5-a]pyridines can be achieved under metal-free and aerobic conditions, for instance, by using formaldehyde (B43269) to bridge two imidazo[1,5-a]pyridine molecules. nih.gov
Oxidative Annulation and Dehydrogenation Methodologies
Oxidative processes are crucial in many synthetic routes to imidazo[1,5-a]pyrazines, often serving as the final step to aromatize the heterocyclic system.
A copper(II)-catalyzed tandem reaction exemplifies this approach for the related pyridine (B92270) series, proceeding through a condensation-amination-oxidative dehydrogenation sequence using oxygen as a clean oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org Metal-free oxidative reactions have also been developed, such as a sequential dual oxidative amination of C(sp³)–H bonds that involves two oxidative C–N couplings and one oxidative dehydrogenation step. organic-chemistry.org
In the synthesis of related annulated pyrimidines, oxidation is a key step for aromatization. Dihydropyrimidine systems can be oxidized using agents like manganese dioxide (MnO₂) to yield the fully aromatic product. nih.gov This principle of a final oxidative aromatization step is a common feature in the synthesis of many N-fused heterocycles.
Base-Promoted Intramolecular Cyclizations
Intramolecular cyclization, often promoted by a base, is a fundamental step in the formation of the imidazo[1,5-a]pyrazine ring. While not always the highlighted feature of a named reaction, this step is critical. In many classical and contemporary syntheses, an acyclic precursor is formed first, which then undergoes ring closure. For example, in syntheses that use ammonium acetate, the acetate can act as a base to facilitate the final cyclization and dehydration steps leading to the aromatic ring system. acs.org The reaction of a 2-(aminomethyl)pyrazine derivative with an acylating agent would form an amide intermediate, which would then require a base- or acid-promoted cyclization to form the fused imidazole ring.
Strategies for Incorporating Functional Groups and Side Chains onto the Imidazopyrazine Core
The functionalization of the pre-formed imidazo[1,5-a]pyrazine scaffold is crucial for tuning its properties. Several strategies have been developed to introduce a wide range of substituents.
A powerful method involves directed metalation. Mono-, di-, and even remote metalation strategies have been successfully applied to the imidazo[1,5-a]pyrazine system, allowing for the regioselective introduction of various electrophiles. acs.org
For the analogous imidazo[1,2-a]pyrazine core, a common strategy involves halogenation, typically bromination with N-Bromosuccinimide (NBS), at specific positions. nih.gov This halo-intermediate then serves as a handle for subsequent nucleophilic substitution or cross-coupling reactions. For instance, the 8-chloro group of a dihalo-imidazopyrazine intermediate can be selectively displaced by amines. nih.gov The remaining halogen at another position can then be used in palladium-catalyzed Suzuki couplings to introduce aryl or other groups. nih.gov
These functionalization techniques have enabled the synthesis of diverse libraries of substituted imidazo[1,5-a]pyrazines, including C-5 substituted derivatives nih.gov and compounds with optimized dialkylamino side chains nih.gov, which are essential for exploring structure-activity relationships.
Data Tables
Table 1: Examples of Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Reagent | Product Type | Reference |
| 2-Aminopyridine | Aryl Aldehyde | Isocyanide | Iodine | Imidazo[1,2-a]pyridine derivative | nih.gov |
| 2-Aminopyridine | Isatin | Isocyanide | (Groebke–Blackburn–Bienaymé) | Tetracyclic fused imidazo[1,2-a]pyridine | beilstein-journals.org |
| Heterocyclic Amidine | Aldehyde | Alkyne | Cu(I)-Cu(II) system | N-fused imidazole | organic-chemistry.org |
Table 2: Functionalization of the Imidazo[1,2-a]pyrazine Core
| Core Scaffold | Reagent 1 | Reagent 2 | Reaction Type | Position Functionalized | Reference |
| 2-Amino-3-chloropyrazine | α-chloro-acetophenone | - | Condensation/Cyclization | Core Formation | nih.gov |
| Imidazo[1,2-a]pyrazine | NBS | - | Bromination | C-3 | nih.gov |
| 8-Chloro-imidazopyrazine | Amine (R₂NH) | Base (Et₃N) | Nucleophilic Substitution | C-8 | nih.gov |
| 3-Bromo-imidazopyrazine | Arylboronic Acid | Pd(PPh₃)₄ | Suzuki Coupling | C-3 | nih.gov |
Synthesis of Specialized Probes and Derivatized Analogs for Chemical Biology Applications
The core structure of imidazo[1,5-a]pyrazine and its analogs serves as a versatile scaffold for the development of specialized chemical probes and derivatized analogs essential for chemical biology research. These tools are designed to investigate biological processes, identify protein targets, and elucidate mechanisms of action. The synthesis of these molecules often involves strategic modifications to the parent scaffold to introduce reporter groups (e.g., fluorophores), reactive moieties for covalent labeling, or affinity tags for target identification. Methodologies applied to related fused heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, provide a blueprint for the rational design and synthesis of probes based on the 3-phenylimidazo[1,5-a]pyrazin-1-ol framework.
Development of Fluorescent Probes
Fluorescent probes are indispensable tools in chemical biology for visualizing molecular interactions in real-time within cellular environments. The imidazo[1,5-a]pyridine scaffold, a close structural relative of imidazo[1,5-a]pyrazine, has been successfully utilized to create fluorescent probes for studying biological membranes. mdpi.com These probes are valued for their compact size, favorable photophysical properties, and the synthetic accessibility that allows for systematic tuning of their emission characteristics. mdpi.com
A general and effective method for synthesizing these probes is a one-pot cyclization reaction involving an appropriate ketone and aldehyde in the presence of ammonium acetate and acetic acid. mdpi.com For instance, the reaction of diaryl ketones with benzaldehyde (B42025) yields monomeric imidazo[1,5-a]pyridine structures. By substituting benzaldehyde with a bifunctional aldehyde like terephthalaldehyde, both symmetric and asymmetric bis-imidazo[1,5-a]pyridine derivatives can be prepared. mdpi.com These modifications are crucial as they can enhance photophysical properties such as quantum yield and solvatochromic behavior, making them highly sensitive to their microenvironment, a desirable trait for membrane probes. mdpi.com The successful intercalation of these probes into liposome (B1194612) models demonstrates their potential for studying membrane dynamics, hydration, and fluidity. mdpi.com
Table 1: Synthesized Imidazo[1,5-a]pyridine-Based Fluorescent Probes and Their Properties mdpi.com
| Probe | Structure Type | Substituent (R) | Key Photophysical Feature |
|---|---|---|---|
| 1 | Monomeric | Phenyl | Reference Compound |
| 2 | Symmetric Dimer | Pyridin-4-yl | Enhanced Quantum Yield (0.12 in apolar media) |
| 3 | Asymmetric Dimer | Phenyl / Pyridin-4-yl | Intermediate Quantum Yield (0.18 in apolar media) |
| 4 | Symmetric Dimer | Pyridin-3-yl | Highest Quantum Yield (0.38 in apolar media) |
| 5 | Monomeric | Pyridin-2-yl | Reference Compound |
This table is generated based on the findings reported in the synthesis of imidazo[1,5-a]pyridine-based fluorophores. mdpi.com
Synthesis of Derivatized Analogs for Structure-Activity Relationship (SAR) Studies
The generation of a library of derivatized analogs is fundamental to understanding structure-activity relationships (SAR) and optimizing lead compounds for biological targets. Synthetic strategies employed for related heterocyclic systems illustrate how the this compound core can be systematically modified.
For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, multi-step synthetic routes are used to create diverse derivatives. nih.govnih.gov A common strategy involves initial chlorination of a diol precursor using phosphorus oxychloride, followed by selective substitution of the chlorine atoms. nih.gov For example, a selective and efficient substitution of the C(7)-chlorine with morpholine (B109124) can be achieved, leaving the C(5)-chlorine available for further modification via Suzuki coupling reactions with various boronic acid pinacol (B44631) esters. nih.gov Subsequent functional group transformations, such as ester reduction to an alcohol, oxidation to an aldehyde, and reductive amination, allow for the introduction of diverse amine subunits, which have been shown to be crucial for activity and selectivity in PI3Kδ inhibitors. nih.gov
Another powerful technique for derivatization is the direct functionalization of the heterocyclic core. For imidazo[1,2-a]pyridines, a C3-alkylation has been developed via a three-component aza-Friedel–Crafts reaction catalyzed by Yttrium(III) triflate (Y(OTf)₃). mdpi.com This method allows for the efficient synthesis of C3-alkylated imidazo[1,2-a]pyridines by reacting the parent heterocycle with an aldehyde and an amine. The reaction demonstrates broad substrate scope, tolerating various functional groups on the 2-phenyl ring of the imidazo[1,2-a]pyridine, including electron-donating (methyl) and halogen (fluoro, chloro, bromo) groups, consistently producing moderate to good yields (80-92%). mdpi.com
Table 2: Substrate Scope for Y(OTf)₃-Catalyzed C3-Alkylation of 2-Aryl Imidazo[1,2-a]pyridines mdpi.com
| Entry | R Group on 2-Phenyl Ring | Aldehyde | Amine | Yield (%) |
|---|---|---|---|---|
| 1 | 4-F | 4-Nitrobenzaldehyde | Morpholine | 85 |
| 2 | 4-Cl | 4-Nitrobenzaldehyde | Morpholine | 92 |
| 3 | 4-Br | 4-Nitrobenzaldehyde | Morpholine | 88 |
| 4 | 4-Me | 4-Nitrobenzaldehyde | Morpholine | 80 |
| 5 | H | 4-Chlorobenzaldehyde | Morpholine | 82 |
| 6 | H | Benzaldehyde | Piperidine (B6355638) | 75 |
This table is based on the substrate scope evaluation for the aza-Friedel–Crafts reaction reported in the literature. mdpi.com
Furthermore, iron(III) bromide (FeBr₃) has been used to catalyze the C3-aroylation of 2-arylimidazo[1,2-a]pyridines with aryl aldehydes in the presence of air, proceeding through a cross-dehydrogenative coupling process. rsc.org Interestingly, when the reaction is performed under an inert argon atmosphere, it yields 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) instead. rsc.orgnih.gov These methodologies highlight the potential for selective C-H functionalization to build molecular complexity around the core scaffold, which could be readily adapted for this compound.
The synthesis of a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as potent BRD9 inhibitors further underscores the applicability of these derivatization strategies for creating focused libraries for biological screening. nih.gov In that work, compounds with robust inhibitory potency (IC₅₀ values of 35 and 103 nM) were identified through systematic modifications, leading to the discovery of a valuable chemical probe for exploring BRD9 bromodomain biology. nih.gov These examples collectively demonstrate a rich portfolio of synthetic methods that can be applied to generate specialized probes and diverse analogs of this compound for advancing chemical biology research.
Chemical Reactivity and Functionalization of the Imidazo 1,5 a Pyrazine Scaffold
Regioselective Functionalization of the Imidazopyrazine Ring System
The functionalization of the imidazopyrazine ring system is often challenging due to the presence of multiple nitrogen atoms and several potential reaction sites. However, recent advancements in synthetic organic chemistry, particularly using organometallic reagents, have enabled highly regioselective modifications. While studies specifically on the 3-phenylimidazo[1,5-a]pyrazin-1-ol isomer are limited, extensive research on the related imidazo[1,2-a]pyrazine (B1224502) scaffold provides significant insights into the probable reactivity patterns.
Computational studies, such as the determination of pKa values and N-basicities, have been instrumental in developing rational approaches to selectively functionalize this class of heterocycles. nih.govresearchgate.netresearchgate.net For instance, research on 6-chloroimidazo[1,2-a]pyrazine (B1590719) has demonstrated that the choice of base can direct metalation to different positions with high precision. rsc.org The use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) in THF at low temperatures leads to selective magnesiation at the C3 position. nih.govrsc.org Quenching this magnesium intermediate with various electrophiles yields a range of 3,6-disubstituted imidazo[1,2-a]pyrazines. researchgate.net
Conversely, employing a different base, TMP₂Zn·2MgCl₂·2LiCl, results in a complete switch of regioselectivity, directing zincation to the C5 position. researchgate.netrsc.org This thermodynamically driven regioselectivity allows for the synthesis of 5,6-disubstituted imidazo[1,2-a]pyrazines upon reaction with electrophiles. rsc.org Further metalation of these functionalized products is also possible, enabling the creation of trisubstituted derivatives. rsc.org Nucleophilic additions have also been shown to occur, typically at the C8 position. nih.govresearchgate.net
In the closely related imidazo[1,5-a]pyridine (B1214698) scaffold, metal-free C-H functionalization has been achieved at the C1 position. nih.govacs.org For example, reacting 3-phenylimidazo[1,5-a]pyridine (B186794) with formaldehyde (B43269) results in the formation of a methylene-bridged dimer, bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, demonstrating the reactivity of this specific carbon atom. nih.gov This suggests that the C1 position on the imidazo[1,5-a]pyrazine (B1201761) ring is also a likely site for functionalization.
| Target Position | Reagent/Base | Intermediate | Resulting Products | Reference |
|---|---|---|---|---|
| C3 | TMPMgCl·LiCl | Magnesium derivative at C3 | 3,6-disubstituted imidazo[1,2-a]pyrazines | researchgate.netrsc.org |
| C5 | TMP₂Zn·2MgCl₂·2LiCl | Diheteroarylzinc derivative at C5 | 5,6-disubstituted imidazo[1,2-a]pyrazines | researchgate.netrsc.org |
| C8 | Organomagnesium Halides (e.g., 4-methoxyphenylmagnesium bromide·lithium chloride) | Dihydroimidazo[1,2-a]pyrazine intermediate | 8-arylated imidazo[1,2-a]pyrazines (after oxidation) | researchgate.net |
Derivatization Strategies for Enhancing Molecular Diversity and Modulating Properties
Derivatization of the core imidazopyrazine scaffold is a key strategy for exploring and optimizing the physicochemical and biological properties of the resulting analogues. The regioselective functionalization methods described previously are foundational to these derivatization strategies.
By generating organometallic intermediates at specific positions, a wide array of chemical groups can be introduced by quenching with different electrophiles. researchgate.net For instance, the zinc and magnesium intermediates of 6-chloroimidazo[1,2-a]pyrazine have been successfully reacted with iodine, allyl bromide, and various acyl chlorides to install iodide, allyl, and ketone functionalities, respectively. researchgate.net Furthermore, these intermediates can participate in transition-metal-catalyzed cross-coupling reactions, such as Negishi couplings, to introduce aryl and heteroaryl substituents. nih.govresearchgate.net
These derivatization techniques are crucial in medicinal chemistry for structure-activity relationship (SAR) studies. The imidazo[1,2-a]pyrazine structural motif has already been identified in compounds developed as kinase inhibitors, highlighting the pharmaceutical relevance of this scaffold. nih.gov The ability to systematically modify substituents around the ring allows for the fine-tuning of properties like target affinity, selectivity, and pharmacokinetic profiles.
Another derivatization strategy involves using the scaffold itself as a ligand for transition metal complexes. nih.govacs.org The nitrogen atoms within the imidazopyrazine ring system make it an excellent candidate for coordinating with metal ions. Research on the related imidazo[1,5-a]pyridine framework has shown it can coordinate with copper, nickel, cobalt, and palladium. nih.govacs.org The derivatized product bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane, for example, has been demonstrated to act as a ligand in the presence of a copper salt. nih.govacs.org This opens possibilities for applications in catalysis and materials science.
Structural Modifications at the Phenyl and Hydroxyl Positions of this compound
While specific literature on the derivatization of this compound is not extensively available, its structure presents two key functional groups—the C3-phenyl ring and the C1-hydroxyl group—that are amenable to a variety of chemical modifications based on established organic chemistry principles.
Modifications of the Phenyl Group: The phenyl ring at the C3 position is a classic substrate for electrophilic aromatic substitution. Reactions such as halogenation, nitration, Friedel-Crafts acylation, and sulfonation could potentially be used to introduce a wide range of substituents onto this ring. The specific position of substitution (ortho, meta, or para) would be influenced by the electronic nature of the imidazopyrazine core. Furthermore, if the starting material contains a pre-functionalized phenyl ring (e.g., a bromo-phenyl group), it can serve as a handle for transition-metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This approach is a powerful tool for linking diverse aryl, alkyl, or amino groups, thereby creating large libraries of analogues. Studies on related 2-phenyl-imidazo[1,2-a]pyridines have shown that various electron-donating and electron-withdrawing groups can be successfully tolerated on the C2-phenyl ring, yielding a range of products. mdpi.com
Modifications of the Hydroxyl Group: The C1-hydroxyl group is part of a vinylogous amide or enol system, which imparts it with distinct reactivity. uni.lu It can undergo several common reactions of alcohols. O-alkylation, using alkyl halides or sulfates under basic conditions, would yield the corresponding ether derivatives. O-acylation with acyl chlorides or anhydrides would produce ester derivatives. The hydroxyl group could also be converted into a better leaving group, such as a tosylate or mesylate, which could then be displaced by various nucleophiles to introduce groups like azides, halides, or amines at the C1 position. These modifications would significantly alter the hydrogen-bonding capacity and electronic properties of the molecule.
Biological and Pharmacological Investigations of Imidazo 1,5 a Pyrazin 1 Ol Analogs
Enzyme Inhibition Studies
The imidazo[1,5-a]pyrazine (B1201761) scaffold has been identified as a versatile core structure in the development of various enzyme inhibitors. Derivatives of this scaffold have demonstrated inhibitory activity against several enzyme families, including kinases and ATPases.
Kinase Inhibition Profiles and Target Selectivity
Imidazo[1,5-a]pyrazine derivatives have been extensively investigated as kinase inhibitors, showing promise in targeting enzymes that are crucial in cell signaling pathways, particularly those implicated in cancer.
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a significant role in cell growth, proliferation, and survival. nih.govamegroups.org Its dysregulation is a key factor in the development and progression of numerous cancers. nih.govaging-us.com Consequently, IGF-1R has become a major target for the development of novel cancer therapies. amegroups.orgaging-us.com
Research has led to the development of imidazo[1,5-a]pyrazine-derived small molecules that act as dual inhibitors of IGF-1R and the structurally related insulin (B600854) receptor (IR). nih.gov This dual inhibition is considered advantageous as it may provide a more comprehensive blockade of tumor cell proliferation and survival pathways. nih.gov For instance, OSI-906, a compound based on the imidazopyrazine core, has advanced into clinical development as a dual IGF-1R/IR inhibitor. nih.gov The development of such inhibitors often involves strategies to optimize interactions with key amino acid residues within the kinase domain, such as K1003, to enhance potency and selectivity. nih.gov
Furthermore, the imidazo[5,1-f] nih.govresearchgate.netnih.govtriazine series, an isosteric alternative to the imidazo[1,5-a]pyrazines, has also been explored for dual IGF-1R/IR inhibition. nih.gov
It is worth noting that resistance to anti-IGF-1R therapies can emerge, often mediated by other kinases like Src and AXL. nih.gov This has prompted the development of multi-kinase inhibitors that target IGF-1R, Src, and AXL simultaneously. nih.gov
Table 1: Investigated Imidazo[1,5-a]pyrazine Analogs and their Kinase Targets
| Compound Class | Target Kinase(s) | Therapeutic Rationale |
| Imidazo[1,5-a]pyrazine derivatives | IGF-1R/IR | Dual inhibition to block cancer cell proliferation and survival. nih.gov |
| Imidazo[5,1-f] nih.govresearchgate.netnih.govtriazine derivatives | IGF-1R/IR | Isosteric alternative for dual inhibition. nih.gov |
| Phenylpyrazolo[3,4-d]pyrimidine conjugates | IGF-1R, Src, AXL | Overcoming resistance to anti-IGF-1R therapies. nih.gov |
Cyclin-Dependent Kinase 9 (CDK9) is a serine-threonine kinase that plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. nih.gov Inhibition of CDK9 is a promising strategy in cancer therapy as it can lead to the downregulation of short-lived anti-apoptotic proteins, thereby inducing cancer cell death. nih.gov
Imidazopyrazine derivatives have been identified as a novel class of CDK9 inhibitors. nih.gov Virtual screening of natural products led to the discovery of an imidazopyrazine compound as a first-in-class CDK9 inhibitor with an IC50 of 7.88 µM. nih.gov Subsequent optimization of this scaffold has yielded more potent inhibitors. For example, 2-phenylimidazopyrazin-3-amine was identified as a submicromolar inhibitor of CDK9. nih.gov Further structure-activity relationship (SAR) studies on new imidazopyrazine analogs have shown that substitutions at various positions on the imidazopyrazine ring can significantly impact their CDK9 inhibitory activity. nih.gov For instance, compounds with a furan-3-yl group at position 2 of the imidazopyrazine core demonstrated high potency, with one derivative exhibiting an IC50 of 0.18 µM. nih.gov
Table 2: CDK9 Inhibition by Imidazopyrazine Analogs
| Compound Series | Key Structural Feature | CDK9 IC50 Range (µM) |
| Imadazopyrazines | Varies | 0.18–1.78 nih.gov |
| Imadazopyrazines with t-butylamine at position 3 | t-butylamine | 0.19–0.45 nih.gov |
| Imadazopyrazines with furan-3-yl at position 2 | furan-3-yl | Sub-µM nih.gov |
| 1d (4-methoxyphenyl amine at position 3) | 4-methoxyphenyl amine | 0.18 nih.gov |
The imidazo[1,5-a]pyrazine scaffold has demonstrated activity against a range of other protein kinases beyond IGF-1R and CDK9.
c-Src Kinase: A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated as potent inhibitors of c-Src kinase for potential application in treating acute ischemic stroke. nih.gov
Bruton's Tyrosine Kinase (BTK): 8-amino-imidazo[1,5-a]pyrazines have been developed as potent and highly selective reversible inhibitors of BTK, a key enzyme in the B-cell receptor signaling pathway. nih.gov These compounds show promise for the treatment of autoimmune diseases like rheumatoid arthritis. nih.gov
DDR1 Kinase: 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides have been designed as selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer. nih.gov One compound in this series, 8v, showed potent DDR1 inhibition with an IC50 of 23.8 nM and high selectivity over DDR2 and other kinases. nih.gov
BRD9 Bromodomain: Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized as potent inhibitors of BRD9, a subunit of the SWI/SNF chromatin remodeling complex, which is mutated in a significant percentage of human cancers. nih.govresearchgate.net Compounds 27 and 29 from this series exhibited strong BRD9 inhibition with IC50 values of 35 and 103 nM, respectively. nih.govresearchgate.net
Adenosine Triphosphatase (ATPase) Inhibition
The imidazo[1,5-a]pyrazine framework has also been explored for its potential to inhibit ATPases, enzymes that catalyze the hydrolysis of ATP.
The VirB11 ATPase HP0525 is a critical component of the Type IV Secretion System (T4SS) in Helicobacter pylori. nih.govnih.gov This system is responsible for the translocation of virulence factors into host cells, contributing to the pathogenicity of the bacterium. nih.govnih.gov Inhibition of VirB11 ATPase is therefore a potential strategy to combat H. pylori infections. nih.gov
Researchers have reported the development of 8-amino imidazo[1,2-a]pyrazine (B1224502) derivatives as inhibitors of the VirB11 ATPase HP0525. nih.govnih.gov To enhance the selectivity of these inhibitors, bioconjugates have been designed by linking the imidazopyrazine core to peptides that recognize the subunit-subunit interface of the hexameric VirB11 protein. nih.gov This approach aims to create bivalent inhibitors that can more effectively disrupt the function of the ATPase. nih.gov
Chemoproteomics and Target Deconvolution Strategies
Chemoproteomics has become an indispensable tool for identifying the molecular targets of bioactive compounds, bridging the gap between phenotypic screening and understanding the mechanism of action (MoA). nih.govresearchgate.net This approach allows for the proteome-wide assessment of drug-protein interactions directly within complex biological systems. nih.gov For compounds like imidazopyrazine analogs, which are often discovered through phenotypic screens, chemoproteomics provides powerful strategies to deconvolute their targets and understand their polypharmacology. nih.govnih.govnih.gov
Photoaffinity labeling (PAL) is a key chemoproteomic strategy used to covalently link a small molecule to its protein targets upon photoirradiation, enabling their subsequent identification. nih.govenamine.net A typical photoaffinity probe (PAP) consists of three parts: a pharmacophore that binds to the target, a photoreactive group (like a diazirine or benzophenone), and a reporter tag (such as an alkyne or biotin) for enrichment and detection. nih.gov
Researchers have designed and synthesized photoaffinity probes based on the imidazopyrazine scaffold found in several kinase inhibitors. nih.govchemrxiv.org For instance, a PAP derived from the imidazo[1,5-a]pyrazine-based kinase inhibitor KIRA6 was developed to explore its target profile. chemrxiv.org The design of these probes is critical, as the attachment point and the nature of the linker can influence the binding and selectivity of the parent molecule. researchgate.net These imidazopyrazine-based probes are then used in living cells or cell lysates to covalently label interacting proteins, which are subsequently enriched and identified using mass spectrometry. researchgate.net This technique has proven effective in identifying both expected and unexpected protein targets, providing a deeper understanding of the compound's biological activity. chemrxiv.orgnih.gov
To gain a comprehensive understanding of a drug's selectivity, quantitative proteome-wide profiling methods are employed. nih.gov These techniques, often coupled with photoaffinity labeling, allow for the unbiased identification and quantification of protein targets across the entire proteome. researchgate.net The process generally involves treating cell lysates with the imidazopyrazine-based photoaffinity probe, followed by UV irradiation to induce cross-linking. researchgate.net A reporter tag, such as biotin, is then attached via click chemistry. researchgate.net
The biotinylated proteins are enriched using streptavidin beads, digested into peptides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net By comparing the proteins captured by the probe in the presence and absence of a competing parent compound, specific targets can be distinguished from non-specific binders. researchgate.net This quantitative approach provides a detailed landscape of a compound's interactions, revealing not only the primary targets but also a range of lower-affinity off-targets. nih.gov Such comprehensive profiling is crucial for interpreting a compound's biological effects and potential side effects. tum.de
A significant outcome of chemoproteomic profiling is the identification of "off-targets"—proteins that are bound by a drug molecule in addition to its intended target. nih.gov This phenomenon, known as polypharmacology, is common and can be responsible for both the therapeutic efficacy and the adverse effects of a drug. nih.gov The design of highly selective inhibitors, particularly for large and conserved families like kinases, remains a significant challenge. nih.govkab.ac.ug
Using photoaffinity probes derived from the imidazopyrazine scaffold, chemical proteomics experiments have successfully identified a range of off-targets. nih.govresearchgate.netchemrxiv.org Studies on probes based on different imidazopyrazine-containing kinase inhibitors revealed that the off-target profiles can vary significantly between probes. nih.gov In silico analysis suggests that these differences in selectivity may be related to the size, rigidity, and spatial arrangement of the substituents on the imidazopyrazine core. nih.govchemrxiv.org The identification of these off-targets is critical for a complete understanding of the inhibitor's mechanism of action and for guiding further medicinal chemistry efforts to improve selectivity and reduce potential toxicity. nih.govtum.de
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Substituent Modifications on Biological Activities and Selectivity
Although specific SAR studies on 3-Phenylimidazo[1,5-a]pyrazin-1-ol are not readily found in published literature, analysis of related imidazo[1,5-a]pyrazine (B1201761) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives provides valuable insights into how modifications to this scaffold can influence biological outcomes.
Research on a series of C-5 substituted imidazo[1,5-a]pyrazine derivatives as c-Src inhibitors has demonstrated that the nature of the substituent at this position significantly impacts inhibitory potency and pharmacokinetic properties. While this study does not directly involve substitution at the 3 or 1 positions, it highlights the sensitivity of the imidazo[1,5-a]pyrazine core to substituent changes.
Similarly, studies on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors revealed that specific substitutions are crucial for potent and selective inhibition. nih.gov For instance, the introduction of a piperidine (B6355638) ring at a specific vector on the core scaffold was found to be critical for activity, and further modifications on this ring system fine-tuned the potency. nih.gov These findings underscore the importance of systematic exploration of the chemical space around the imidazo[1,5-a]pyrazine nucleus to achieve desired biological effects.
In a broader context, research on pyrazoline hybrids has shown that the nature and position of aryl substituents can dramatically affect anticancer activity. mdpi.commdpi.com For example, the presence of specific electron-donating or electron-withdrawing groups on phenyl rings attached to a pyrazoline core has been shown to modulate cytotoxicity against various cancer cell lines. mdpi.com While pyrazolines are a different class of heterocycles, this general principle of substituent effects on aryl-substituted heterocyclic compounds is likely applicable to the 3-phenyl group of the title compound.
Table 1: Hypothetical Impact of Substitutions on the 3-Phenyl Ring on Biological Activity (Based on General SAR Principles)
| R-Group on Phenyl Ring | Predicted Effect on Activity | Rationale (Based on Related Heterocycles) |
| Electron-donating (e.g., -OCH3) | May enhance activity | Increased electron density on the phenyl ring can modulate binding interactions. |
| Electron-withdrawing (e.g., -Cl, -NO2) | May enhance or decrease activity | Can influence metabolic stability and electronic interactions with the target. |
| Bulky groups (e.g., -tBu) | May decrease activity | Steric hindrance can prevent optimal binding to the target protein. |
| Hydrogen bond donors/acceptors | May enhance activity | Potential for additional interactions with the active site of a biological target. |
Stereochemical Considerations and Conformational Flexibility of the Imidazopyrazine Scaffold
The dihedral angle between the phenyl ring and the imidazopyrazine plane is a key conformational parameter. The energetic barrier to rotation around the C3-phenyl bond will determine the preferred orientation of the phenyl group. This orientation can be critical for biological activity, as it dictates how the phenyl substituent interacts with the binding pocket of a target protein. Steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyrazine (B50134) ring will likely favor a non-planar conformation.
While no specific stereocenters are present in the parent structure of this compound, the introduction of chiral substituents on the phenyl ring or at other positions of the imidazopyrazine core would introduce stereoisomers. It is well-established in medicinal chemistry that different enantiomers or diastereomers of a compound can exhibit significantly different biological activities and pharmacokinetic profiles. For instance, in a series of (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide, the specific stereochemistry of the pyrrolidine (B122466) ring is crucial for its intended biological activity. pharmaffiliates.com
In Silico Predictions of Structural Determinants for Observed Biological Activities and Selectivity
In the absence of experimental biological data for This compound , in silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable predictions about its potential biological targets and the structural features that may govern its activity.
A computational study on imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors provides a relevant example of an in silico approach. This study used pharmacophore modeling and 3D-QSAR to identify the key structural features required for BTK inhibition. The models highlighted the importance of specific hydrogen bond donors, acceptors, and aromatic regions for effective binding.
Applying a similar approach to This compound , we can hypothesize its potential interactions. The hydroxyl group at position 1 can act as both a hydrogen bond donor and acceptor. The nitrogen atoms within the imidazopyrazine ring system are potential hydrogen bond acceptors. The phenyl group at position 3 provides a hydrophobic region for van der Waals interactions and can also participate in π-π stacking with aromatic amino acid residues in a protein's active site.
Molecular docking simulations could be performed to virtually screen This compound against a panel of known drug targets, such as kinases, to predict its binding affinity and mode of interaction. For example, docking studies on pyrazolo[1,5-a]pyrimidines, which are structurally related to imidazo[1,5-a]pyrazines, have been used to predict their binding to enzymes like 14-alpha demethylase and to rationalize their antimicrobial activity. nih.govnih.gov
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Weight | 211.22 g/mol | --- |
| XLogP3 | 1.8 | --- |
| Hydrogen Bond Donors | 1 | --- |
| Hydrogen Bond Acceptors | 3 | --- |
| Rotatable Bonds | 1 | --- |
| Tautomer Count | 2 | --- |
These predicted properties suggest that This compound has drug-like characteristics according to Lipinski's rule of five, making it a plausible candidate for further investigation.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations of Ligand-Target Interactions for Imidazopyrazine Analogs
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between a ligand and its target protein, providing valuable information for drug design.
Studies on imidazo[1,5-a]pyrazine (B1201761) derivatives have utilized molecular docking to investigate their binding modes with various protein targets. For instance, a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives were designed and synthesized as potent inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex. nih.gov Docking studies were performed to elucidate the structure-activity relationship of these compounds. The results revealed that the most potent compounds, compound 27 and compound 29 , with IC50 values of 35 and 103 nM respectively, formed key interactions within the BRD9 binding pocket. nih.gov
In another study, imidazo[1,5-a]pyrazine derivatives were investigated as potential inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell development and proliferation. benthamdirect.com Molecular docking was employed to screen a series of compounds, and several potent inhibitors were identified. The docking scores for the most active compounds, 15 , 27 , 8n , and 38 , were -8.567, -7.465, -6.922, and -6.137, respectively, indicating strong binding affinities for the BTK active site. benthamdirect.com
Furthermore, the affinity of fused pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones against the COVID-19 main protease was investigated using molecular docking. nih.gov The study showed that these compounds exhibited excellent binding energies, with some derivatives showing better affinity than existing clinical drugs. nih.gov This highlights the utility of molecular docking in identifying potential therapeutic applications for novel imidazopyrazine-based scaffolds.
Table 1: Molecular Docking Results for Imidazopyrazine Analogs
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Key Findings | Reference |
|---|---|---|---|---|
| Compound 27 | BRD9 | Not specified | Potent inhibition with an IC50 of 35 nM. | nih.gov |
| Compound 29 | BRD9 | Not specified | Robust potency with an IC50 of 103 nM. | nih.gov |
| Compound 15 | Bruton's tyrosine kinase (BTK) | -8.567 | Strong binding affinity. | benthamdirect.com |
| Compound 27 (BTK study) | Bruton's tyrosine kinase (BTK) | -7.465 | Good binding affinity. | benthamdirect.com |
| Compound 8n | Bruton's tyrosine kinase (BTK) | -6.922 | Favorable binding interaction. | benthamdirect.com |
| Compound 38 | Bruton's tyrosine kinase (BTK) | -6.137 | Moderate binding affinity. | benthamdirect.com |
| Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones | COVID-19 main protease | -8.77 (for compound 4r) | Excellent binding energies, indicating high affinity. | nih.gov |
Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand-protein complex over time. This method is crucial for assessing the stability of docked poses and understanding the dynamic nature of molecular interactions.
In a study focused on developing anti-tubercular agents, MD simulations were performed on novel 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione based compounds targeting Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1). nih.gov These simulations helped to confirm the stability of the ligand-protein complexes predicted by molecular docking and provided insights into the conformational landscape of the binding site. nih.gov
Similarly, a study on novel pyrazole-carboxamides as carbonic anhydrase inhibitors utilized 50 ns molecular dynamics simulations to analyze the stability of the molecular docking results over time. nih.gov The simulations confirmed the stability of the interactions between the most active compounds and the hCA I and hCA II receptors. nih.gov Although not directly on 3-Phenylimidazo[1,5-a]pyrazin-1-ol, these studies on structurally related heterocyclic systems demonstrate the power of MD simulations in validating docking results and providing a deeper understanding of the binding dynamics, which is a transferable methodology for the imidazo[1,5-a]pyrazine scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Imidazopyrazine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. QSAR models are valuable for predicting the activity of new compounds and for identifying the key structural features that influence biological response.
A 3D-QSAR study on imidazo[1,5-a]pyrazine derivatives as BTK inhibitors yielded a robust model with high predictive power. benthamdirect.com The model exhibited a high Q2 value of 0.8683 and an R2 value of 0.983, indicating its reliability. benthamdirect.com This study highlighted the importance of specific pharmacophoric features, such as hydrogen bond donors, positive ionic features, and aromatic rings, for BTK inhibitory activity. benthamdirect.com
Another 3D-QSAR analysis was conducted on a series of 8-Amino-imidazo [1, 5a] pyrazine (B50134) derivatives as BTK inhibitors. japsonline.com The contour map analyses from this study revealed that steric and hydrophobic interactions were significant contributing factors to the enhanced activity of these compounds. japsonline.com
Furthermore, QSAR studies on 3-(4-biphenylmethyl) 4, 5-dihydro-4-oxo-3H-imidazo [4, 5-c] pyridine (B92270) derivatives as angiotensin II AT1 receptor antagonists employed various methods, including 2D-QSAR and 3D-QSAR. researchgate.net The resulting models helped in identifying the key chemical features required for activity, such as hydrogen bond acceptors and aromatic features. researchgate.net
Table 2: Statistical Parameters of a 3D-QSAR Model for Imidazopyrazine Derivatives as BTK Inhibitors
| Statistical Parameter | Value | Significance |
|---|---|---|
| Q² | 0.8683 | High predictive ability of the model. |
| R² | 0.983 | Goodness of fit of the model to the training set data. |
| R²CV | 0.5338 | Cross-validation coefficient, indicating model robustness. |
Source: benthamdirect.com
Ligand-Based and Structure-Based Drug Design Approaches for Imidazo[1,5-a]pyrazin-1-ol Analogs
Both ligand-based and structure-based drug design approaches have been successfully applied to the imidazo[1,5-a]pyrazine scaffold to develop novel therapeutic agents.
Ligand-based drug design relies on the knowledge of molecules that bind to the biological target of interest. Pharmacophore modeling, a key ligand-based technique, was used in the development of BTK inhibitors from imidazo[1,5-a]pyrazine derivatives. benthamdirect.com A five-point pharmacophore hypothesis (DPRRR_1), consisting of one hydrogen bond donor, one positive ionic, and three-ring aromatic features, was generated and used for virtual screening to identify new potential inhibitors. benthamdirect.com Similarly, a pharmacophore model was developed for 3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione based compounds to screen for potential DprE1 inhibitors. nih.gov
Structure-based drug design utilizes the 3D structure of the biological target to design new ligands. The molecular docking studies on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors are a prime example of this approach. nih.gov By understanding the binding mode and key interactions within the BRD9 active site, researchers were able to design and synthesize compounds with improved potency. nih.gov This structure-guided approach led to the identification of compound 27 as a chemical probe for further exploring BRD9 biology. nih.gov The design of pyrazoline derivatives as PI3K inhibitors also followed a structure-based approach, where docking studies guided the synthesis of compounds with improved binding affinities.
The integration of both ligand-based and structure-based methods offers a powerful strategy for the rational design of novel and more effective analogs of this compound for various therapeutic targets.
Q & A
Q. What are the common synthetic strategies for 3-Phenylimidazo[1,5-a]pyrazin-1-ol, and how can reaction conditions influence yield?
The synthesis of 3-phenylimidazo[1,5-a]pyridine derivatives often involves cyclocondensation reactions. For example, using 2-picolylamine and nitroalkanes in polyphosphoric acid at 160°C yields 76% of the product as a yellow solid . However, α-nitrotoluene derivatives may exhibit sluggish reactivity, leading to low yields (e.g., 3-phenylimidazo[1,5-a]pyridine at ~30% yield), highlighting the need for optimized electrophile selection . Reaction temperature, solvent polarity, and acid catalysts (e.g., phosphorous acid) are critical for regioselectivity and purity .
Q. How can structural confirmation of this compound derivatives be reliably achieved?
Structural characterization typically combines multinuclear NMR (¹H, ¹³C), HRMS, and X-ray crystallography. For example, single-crystal X-ray diffraction confirmed the regioselectivity of pyrazolo[1,5-a]pyrimidines, resolving ambiguities in fused-ring systems . Elemental analysis (e.g., C, H, N percentages) and HRMS data (mass error < 0.0003 Da) are essential for validating molecular formulas .
Q. What analytical techniques are recommended for assessing purity and stability?
Purity is assessed via HPLC with UV detection, while stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. Residual solvents are quantified via GC-MS, adhering to pharmacopeial standards (e.g., USP <467>) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound intermediates be elucidated?
Laser-flash photolysis and computational studies (e.g., semi-empirical calculations) reveal transient intermediates like pyridinium ylides during phenylchlorocarbene-Schiff base reactions. Energy barriers for cyclization pathways and spectral matching (experimental vs. calculated UV-Vis) help distinguish rotamers or competing intermediates . Kinetic isotope effects (KIEs) and trapping experiments further validate proposed mechanisms .
Q. What methodologies are effective for evaluating enzyme inhibition kinetics of this compound derivatives?
Dixon plots and Lineweaver-Burk analyses determine inhibition constants (Ki) and mechanism (competitive/uncompetitive). For papain inhibition, free energy changes (ΔG) are calculated using thermodynamic models, while Km and Vmax values are derived from Michaelis-Menten curves fitted via software (e.g., Origin 6.1) . Triplicate assays ensure reproducibility, with IC50 values normalized to control inhibitors .
Q. How can computational models guide the design of bioactive this compound analogs?
Density functional theory (DFT) optimizes geometries for molecular docking (e.g., CDK2 or B-Raf targets). QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 7) with anticancer activity . ADMET predictions (e.g., LogP, CYP450 interactions) prioritize derivatives with favorable pharmacokinetics .
Q. What strategies resolve contradictions in biological activity data across studies?
Meta-analyses of structure-activity relationships (SARs) identify confounding factors like assay conditions (e.g., cell line variability) or stereochemical impurities. For example, anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates show p53 activation in cervical cancer cells, but activity discrepancies may arise from phosphorylation-dependent p53 stabilization mechanisms . Orthogonal assays (e.g., Western blotting vs. RT-PCR) confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
